Cas no 1261857-74-2 (2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile)
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile
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- Inchi: 1S/C15H9ClF3N/c16-14-10(8-9-20)4-3-6-12(14)11-5-1-2-7-13(11)15(17,18)19/h1-7H,8H2
- InChI Key: WWCXPUDYVPOOGV-UHFFFAOYSA-N
- SMILES: ClC1C(CC#N)=CC=CC=1C1C=CC=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 373
- XLogP3: 4.7
- Topological Polar Surface Area: 23.8
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011153-250mg |
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile |
1261857-74-2 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
| Alichem | A011011153-500mg |
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile |
1261857-74-2 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
| Alichem | A011011153-1g |
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile |
1261857-74-2 | 97% | 1g |
1,475.10 USD | 2021-07-04 |
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile
Professional Introduction to 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile (CAS No. 1261857-74-2)
2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile, a compound with the chemical formula C12H6ClF3N, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound is characterized by its biphenyl core structure, which is functionalized with a chloro group at the 2-position and a trifluoromethyl group at the 2'-position, further modified by an acetonitrile moiety at the 3-position. The presence of these specific substituents makes it a valuable building block for synthesizing more complex molecules with tailored properties.
The biphenyl core is known for its stability and electronic characteristics, which make it a preferred scaffold in medicinal chemistry. The introduction of a chloro group at the 2-position enhances electrophilicity, facilitating further functionalization through nucleophilic substitution reactions. The trifluoromethyl group, on the other hand, is renowned for its ability to modulate metabolic stability and binding affinity in biological targets. This combination of substituents makes 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile a versatile intermediate for designing novel compounds.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their unique physicochemical properties. Fluorine atoms can significantly influence the electronic distribution, lipophilicity, and metabolic fate of molecules. The trifluoromethyl group, in particular, is frequently employed in drug design to improve pharmacokinetic profiles. For instance, it can enhance binding to target proteins by increasing hydrophobic interactions and reduce susceptibility to enzymatic degradation. This has led to the exploration of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile as a precursor in the synthesis of potential therapeutic agents.
One of the most compelling applications of this compound is in the development of small-molecule inhibitors for various biological targets. Researchers have leveraged its structural features to design molecules that interact with enzymes and receptors involved in critical pathways such as kinases and GPCRs. For example, studies have demonstrated that biphenyl derivatives can serve as scaffolds for developing kinase inhibitors due to their ability to mimic natural substrates and bind tightly to active sites. The chloro and trifluoromethyl groups provide additional points for optimization, allowing chemists to fine-tune potency and selectivity.
The acetonitrile moiety in 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile also plays a crucial role in its utility as an intermediate. Acetonitrile groups are often used as protecting groups or leaving groups in synthetic transformations. They can be easily introduced or removed through standard chemical reactions, making them convenient tools for constructing complex molecular architectures. Moreover, acetonitrile-based solvents are commonly used in pharmaceutical synthesis due to their inertness and ability to dissolve a wide range of organic compounds.
Recent advances in computational chemistry have further enhanced the understanding of how substituents like chloro and trifluoromethyl influence molecular behavior. Molecular modeling studies have shown that these groups can alter electron density distribution, affecting both binding affinity and metabolic stability. By integrating experimental data with computational predictions, researchers can more effectively predict the properties of novel derivatives derived from 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile. This synergy between experimental and computational approaches has accelerated the discovery process in drug development.
In addition to pharmaceutical applications, this compound has shown promise in agrochemical research. Fluorinated biphenyl derivatives are known for their potent activity against various pests and pathogens. The structural features of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile make it a suitable candidate for developing new-generation pesticides that offer improved efficacy and environmental safety. By modifying its chemical structure, scientists can create compounds that target specific biological pathways while minimizing off-target effects.
The synthesis of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile typically involves multi-step organic reactions starting from commercially available biphenyl precursors. Key steps include halogenation followed by trifluoromethylation and subsequent functionalization with an acetonitrile group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been particularly useful in constructing the desired molecular framework.
The safety profile of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile is another important consideration in its application. While it is not classified as hazardous under normal conditions, standard laboratory practices should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats is recommended to prevent exposure. Storage should be conducted in a cool, dry place away from incompatible materials such as strong oxidizers or bases.
Future research directions may explore novel derivatives of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile with enhanced biological activity or improved pharmacokinetic properties. By systematically varying substituents on the biphenyl core, researchers can uncover new lead compounds with therapeutic potential. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and reduce environmental impact.
In conclusion, 2-Chloro-2'-(trifluoromethyl)biphenyl-3-acetonitrile (CAS No. 1261857-74-2) is a valuable intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a versatile building block for synthesizing complex molecules with tailored properties. Recent advancements in synthetic chemistry and computational modeling continue to expand its utility as researchers uncover new ways to leverage its potential.
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